REACTION_SMILES
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[Cl:1][S:2](=[O:3])(=[O:4])[OH:5].[F:6][C:7]([C:8](=[O:9])[NH:10][c:11]1[c:12]([CH3:17])[cH:13][cH:14][cH:15][cH:16]1)([F:18])[F:19]>>[Cl:1][S:2](=[O:3])(=[O:5])[c:14]1[cH:13][c:12]([CH3:17])[c:11]([NH:10][C:8]([C:7]([F:6])([F:18])[F:19])=[O:9])[cH:16][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1NC(=O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Cc1cc(S(=O)(=O)Cl)ccc1NC(=O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |